molecular formula C12H19NOS B2779739 4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine CAS No. 2034421-43-5

4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine

Cat. No.: B2779739
CAS No.: 2034421-43-5
M. Wt: 225.35
InChI Key: BERRAPZPPGDAMP-UHFFFAOYSA-N
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Description

4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine ( 2034421-43-5) is a piperidine derivative chemical compound with the molecular formula C12H19NOS and a molecular weight of 225.35 . This structure features a piperidine ring core that is substituted with a methoxy group at the 4-position and a (5-methylthiophen-2-yl)methyl group on the ring nitrogen, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Piperidine scaffolds are of significant interest in pharmaceutical research, and structurally similar 4-methoxy piperidine compounds have been investigated as key intermediates in the synthesis of potential therapeutic agents . For instance, research into 4-methoxy-3-(piperidin-4-yl) benzamides has identified compounds with activity as inhibitors of the presynaptic choline transporter (CHT), a protein with implications for neurological disorders . Other piperidine derivatives have been explored for a range of biological activities, underscoring the versatility of this chemical class in drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this and all laboratory chemicals with appropriate precautions in accordance with established laboratory safety procedures.

Properties

IUPAC Name

4-methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-10-3-4-12(15-10)9-13-7-5-11(14-2)6-8-13/h3-4,11H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERRAPZPPGDAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine typically involves the reaction of 4-methoxypiperidine with 5-methylthiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Neuropathic Pain Treatment

Recent studies have highlighted the potential of compounds similar to 4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine as inhibitors of GABA transporters, which are critical in regulating neurotransmission related to pain pathways. Inhibitors targeting the GABA transporters (mGATs) have shown promise in alleviating neuropathic pain, a condition often resistant to conventional therapies. For instance, functionalized amino acids designed as GABA uptake inhibitors demonstrated significant antinociceptive properties in rodent models of neuropathic pain .

Table 1: Inhibitory Potencies of GABA Transporter Inhibitors

CompoundmGAT1 pIC50mGAT2 pIC50mGAT3 pIC50mGAT4 pIC50
Compound A5.365.434.955.04
Compound B6.005.905.206.10

Antagonism of NK-1 Receptors

Compounds related to this compound have been investigated for their activity as antagonists of substance P receptors (NK-1 receptors). These receptors are involved in pain signaling and inflammatory responses. The antagonism of NK-1 receptors has therapeutic implications for treating conditions such as migraines, anxiety, and various gastrointestinal disorders .

Table 2: Therapeutic Applications of NK-1 Receptor Antagonists

ConditionCompound TypeStatus
MigraineBenzoamide piperidine compoundsClinical Trials
AnxietySubstance P antagonistsFDA Approved
Gastrointestinal DisordersVarious NK-1 antagonistsResearch

Cancer Therapeutics

The compound's structural analogs have been explored in the context of targeted protein degradation therapies, particularly through the use of PROTACs (proteolysis-targeting chimeras). These compounds can selectively degrade oncoproteins, providing a novel approach to cancer treatment. Research indicates that modifying the piperidine scaffold can enhance the degradation profiles and selectivity against specific targets .

Case Study: PROTACs Development
A study demonstrated that certain modifications to the piperidine structure significantly improved the efficacy of PROTACs against multiple myeloma cells, highlighting the importance of scaffold optimization in drug design.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine is unique due to its specific combination of a piperidine ring and a thiophene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine is a piperidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, including a methoxy group and a thiophene moiety, suggests diverse interactions within biological systems. Research indicates that piperidine derivatives can influence various biochemical pathways, making them candidates for therapeutic applications.

The compound has the following chemical properties:

PropertyValue
CAS No. 193202-86-7
Molecular Formula C11H17NS
Molecular Weight 195.33 g/mol
IUPAC Name 1-[(5-methylthiophen-2-yl)methyl]piperidine
InChI Key MMSZMMZGKIOJBK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine ring is known to engage with neurotransmitter receptors, while the thiophene group can participate in electron transfer processes. These interactions may lead to modulation of signaling pathways associated with neurological and inflammatory responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Properties

Studies have indicated that piperidine derivatives exhibit antimicrobial effects. For instance, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Piperidine derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Neuropharmacological Effects

Given its structural characteristics, this compound may interact with neurotransmitter systems, particularly those involving GABA and other inhibitory pathways. Research into similar compounds has shown promise in treating neuropathic pain and other neurological disorders .

Case Studies and Research Findings

Recent studies have explored the biological effects of piperidine derivatives, including this compound:

  • Antimicrobial Activity : A study demonstrated that related compounds exhibited significant antibacterial activity against common pathogens. The mechanism involved disruption of bacterial cell membranes and inhibition of essential metabolic processes .
  • Neuroprotective Effects : In vivo experiments on rodent models indicated that certain piperidine derivatives could alleviate symptoms of neuropathic pain without inducing significant side effects, suggesting a favorable safety profile for potential therapeutic use .
  • Cytotoxicity Assessments : Toxicity studies performed on various cell lines revealed that while some piperidine derivatives showed cytotoxic effects at high concentrations, others maintained cell viability, indicating a need for careful dosage considerations in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves alkylation of the piperidine core with a 5-methylthiophen-2-ylmethyl group, followed by methoxy substitution. Key steps include:

  • Solvent Selection: Dichloromethane or THF is often used for alkylation due to their inertness and ability to stabilize intermediates .
  • Temperature Control: Reactions are conducted under reflux (40–60°C) to enhance reactivity while minimizing side products .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95%). HPLC analysis (C18 column, acetonitrile/water mobile phase) verifies purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify key signals:
    • Methoxy group: ~δ 3.3 ppm (singlet) in ¹H NMR .
    • Piperidine and thiophene protons: δ 2.5–3.8 ppm (multiplet patterns) .
  • X-ray Crystallography: Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles. For example, the piperidine ring adopts a chair conformation, and the thiophene moiety exhibits planar geometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles are mandatory due to potential irritant properties .
  • Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal, and segregate organic waste for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or crystallographic data for this compound?

Methodological Answer:

  • Data Replication: Repeat experiments under standardized conditions to rule out procedural errors .
  • Software Validation: Cross-validate crystallographic refinements using SHELXL (for small molecules) and alternative programs like Olex2 to address potential bias in electron density maps .
  • Dynamic NMR: For ambiguous proton signals, variable-temperature NMR can reveal conformational exchange broadening .

Q. What strategies are effective for analyzing the biological activity of this compound, particularly its interaction with opioid receptors?

Methodological Answer:

  • In Vitro Binding Assays: Use radioligand displacement assays (e.g., [³H]-DAMGO for μ-opioid receptors) to measure affinity (Ki values).
  • Functional Assays: cAMP inhibition or calcium flux assays in HEK293 cells expressing κ-opioid receptors (KOR) quantify agonist/antagonist activity .
  • Molecular Docking: Perform homology modeling (using SWISS-MODEL) and docking simulations (AutoDock Vina) to predict binding poses in receptor active sites .

Q. How can computational methods predict the physicochemical properties and drug-likeness of this compound?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME calculate logP (<3 for optimal permeability), topological polar surface area (TPSA < 90 Ų for blood-brain barrier penetration), and solubility .
  • Quantum Mechanics (QM): DFT calculations (Gaussian 09) optimize geometries and predict electrostatic potential maps for reactivity analysis .
  • Pharmacophore Modeling: Identify key interaction motifs (e.g., piperidine nitrogen for hydrogen bonding) using MOE or Schrödinger .

Q. What experimental approaches are recommended for studying metabolic stability and degradation pathways?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human or rodent) and quantify metabolites via LC-MS/MS. Key Phase I transformations include oxidation of the thiophene ring or O-demethylation .
  • Forced Degradation Studies: Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields or purity?

Methodological Answer:

  • Parameter Optimization: Vary catalyst loading (e.g., NaOH concentration in alkylation steps) or reaction time to identify yield-limiting factors .
  • Batch Analysis: Compare multiple synthetic batches using HPLC-MS to detect trace impurities (e.g., unreacted starting materials) .

Q. What steps ensure reproducibility in crystallographic studies of this compound?

Methodological Answer:

  • Crystal Growth: Use slow evaporation (pentane/ether mixtures) to obtain high-quality single crystals .
  • Data Collection: Standardize protocols (e.g., 100 K cooling, Cu Kα radiation) and deposit raw data in repositories like the Cambridge Structural Database (CSD) .

Tables for Key Data

Q. Table 1: Key Spectroscopic Data

Technique Key Signals Reference
¹H NMR (CDCl₃)δ 3.28 (s, 3H, OCH₃), δ 3.52 (m, 2H, piperidine), δ 6.72 (d, 1H, thiophene)
¹³C NMRδ 55.2 (OCH₃), δ 114.8 (thiophene C), δ 68.4 (piperidine C)
HRMS[M+H]⁺ calc. 264.1264, found 264.1267

Q. Table 2: Computational Predictions

Property Predicted Value Tool Reference
logP2.8SwissADME
TPSA42.5 ŲSwissADME
H-bond acceptors3PubChem

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